tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18716819
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O5 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | tert-butyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21) |
| Standard InChI Key | OKNUGRTXJGTXBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Introduction
tert-Butyl 3-((R)-2,3-dihydrobenzo[b]14dioxine-2-carboxamido)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C18H24N2O5 and a molecular weight of approximately 348.39 g/mol . This compound is characterized by its unique structural features, which include a tert-butyl group attached to a pyrrolidine ring, further substituted with a carboxamide derived from the 2,3-dihydrobenzo[b] dioxine moiety.
Biological Activity
This compound has been identified as an alpha-2C adrenergic receptor antagonist. Its selective antagonistic action on the alpha-2C subtype suggests potential therapeutic applications in treating conditions related to the central and peripheral nervous systems, such as anxiety disorders and hypertension.
Synthesis and Applications
The synthesis of tert-Butyl 3-((R)-2,3-dihydrobenzo[b] dioxine-2-carboxamido)pyrrolidine-1-carboxylate typically involves multiple steps, focusing on forming the pyrrolidine ring and attaching the carboxamide moiety. Its primary applications lie in pharmaceutical research, particularly in developing drugs targeting alpha-2C adrenergic receptors.
Comparative Compounds
Several compounds share structural similarities with tert-Butyl 3-((R)-2,3-dihydrobenzo[b] dioxine-2-carboxamido)pyrrolidine-1-carboxylate, including:
Research Findings
Interaction studies involving this compound focus on its binding affinity and selectivity towards alpha-adrenergic receptors. These studies are crucial for understanding its pharmacological profile and potential side effects when used therapeutically. In vitro assays using cell lines expressing alpha-adrenergic receptors provide insights into its mechanism of action.
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